1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-4-2-9(3-5-11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNIXGHJLCLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction: Contextualizing a Key Medicinal Chemistry Scaffold

This compound (CAS No. 96449-89-7) is a derivative of the 5-oxopyrrolidine-3-carboxylic acid core.[1] This heterocyclic scaffold is a subject of significant interest in contemporary drug discovery and medicinal chemistry. The pyrrolidinone ring is a privileged structure found in numerous biologically active compounds. Research into derivatives of this core has revealed promising candidates for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The presence of the carboxylic acid moiety provides a critical handle for ionization and salt formation, while the N-(4-methoxybenzyl) group significantly influences the molecule's lipophilicity and potential interactions with biological targets.

A thorough understanding of the physicochemical properties of this molecule is paramount for any researcher engaged in its synthesis, formulation, or biological evaluation. These parameters—namely acidity (pKa), lipophilicity (LogP), and solubility—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a detailed examination of these core properties, the robust experimental methodologies for their determination, and the causal reasoning behind these analytical choices.

Core Physicochemical Profile

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 96449-89-7 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | Calculated |

| Purity | ≥96% | [5] |

| pKa | Requires Experimental Determination | See Protocol Below |

| LogP | Requires Experimental Determination | See Protocol Below |

| Aqueous Solubility | Requires Experimental Determination | See Protocol Below |

Section 1: Acidity and Ionization (pKa)

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is arguably the most influential physicochemical parameter for an ionizable compound. It defines the pH at which the compound exists in a 50:50 equilibrium between its ionized (deprotonated carboxylate) and non-ionized (protonated carboxylic acid) forms. This equilibrium is fundamentally linked to:

-

Aqueous Solubility: The ionized form is typically orders of magnitude more soluble in aqueous media than the neutral form. Therefore, understanding the pKa is essential for designing formulations and predicting solubility in different physiological environments (e.g., stomach pH ~1.5-3.5 vs. intestine pH ~6.0-7.4).

-

Membrane Permeability: Generally, the neutral, more lipophilic form of a molecule passively diffuses across biological membranes more readily than the charged, hydrophilic form. The pKa, in conjunction with the environmental pH, determines the concentration of the permeable species.

-

Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target through electrostatic interactions or hydrogen bonding.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[6] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[7]

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a co-solvent system if solubility is limited. The final concentration should be around 1-10 mM.[7]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[7] This minimizes variations in activity coefficients.

-

System Inerting: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the analyte.[7]

-

Titration Setup: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[7]

-

Titration Execution: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.[7]

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[7]

-

Calibrated pH Meter: The entire measurement hinges on the accuracy of the pH readings. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) bracketing the expected pKa is mandatory.[7]

-

Constant Temperature: Acid dissociation is a temperature-dependent equilibrium. Maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.

-

Inert Atmosphere: The exclusion of CO₂ is a self-validating step. A stable baseline pH before titration begins and a sharp, well-defined equivalence point are indicative of a successful inerting process.

Caption: Workflow for pKa determination via potentiometric titration.

Section 2: Lipophilicity (LogP)

The Importance of Lipophilicity in Drug Action

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME properties. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium. For practical use, the base-10 logarithm, LogP, is employed.[8]

-

Membrane Permeability: A compound must possess sufficient lipophilicity to partition into and cross the lipid bilayers of cell membranes (e.g., in the gut wall and at the blood-brain barrier).

-

Aqueous Solubility: There is an inverse relationship between lipophilicity and aqueous solubility. Highly lipophilic compounds (high LogP) are often poorly soluble.

-

Drug-Likeness: The "Rule of Five," a widely recognized guideline for oral bioavailability, suggests an optimal LogP value of less than 5.[9] Excessively high lipophilicity can lead to problems with metabolism, plasma protein binding, and toxicity.

For an ionizable molecule like our target compound, the distribution is pH-dependent. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH (e.g., physiological pH 7.4), accounting for the partitioning of both the ionized and non-ionized species.[9]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[8] It directly measures the partitioning of the compound between n-octanol and an aqueous buffer after they have been thoroughly mixed and allowed to separate.

-

Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination). Pre-saturate each solvent with the other by mixing them vigorously and then allowing them to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in one of the phases (or a third solvent like DMSO, used sparingly).[9] Add a small aliquot of this stock to a mixture of the pre-saturated n-octanol and buffer in a separation funnel or vial.[6] The final concentration should be within the linear range of the analytical method.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[9]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

Sampling: Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Mutual Saturation of Phases: This is a critical step to ensure the thermodynamic validity of the measurement. Failure to pre-saturate the solvents will lead to inaccurate concentration readings as the solvent volumes shift during equilibration.

-

Mass Balance: A key validation check is to perform a mass balance calculation. The total amount of compound recovered from both phases should ideally equal the initial amount added. Recoveries between 90-110% indicate a reliable experiment.

-

Purity of Compound: The presence of impurities can significantly affect the partition coefficient. Using a highly pure sample (≥95%) is essential.

Caption: Workflow for thermodynamic solubility determination.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram and the signal word "Warning". Researchers must adhere to the following hazard statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. [1]Work should be conducted in a well-ventilated area or a chemical fume hood. [1]

Conclusion

While this compound is a valuable scaffold for medicinal chemistry, a comprehensive profile of its experimentally determined physicochemical properties is essential for advancing its development. The pKa, LogP/LogD, and thermodynamic aqueous solubility form the bedrock of this profile, directly influencing a compound's potential for success as a therapeutic agent. The rigorous, self-validating experimental protocols detailed in this guide—potentiometric titration for pKa, the shake-flask method for LogP, and equilibrium solubility determination—provide the necessary framework for researchers to generate the high-quality, reliable data required for informed decision-making in the drug discovery process.

References

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

-

Patel, D., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound - CAS:96449-89-7. Available at: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available at: [Link]

- Google Patents. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Lund University Publications. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Zhang, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

-

PubChemLite. 1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available at: [Link]

-

ResearchGate. Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Available at: [Link]

-

PubChemLite. (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

PubChemLite. 1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

-

Sinfoo Biotech. 1-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 4. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 5. This compound - CAS:96449-89-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. enamine.net [enamine.net]

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid structure elucidation

An in-depth technical guide has been created on the structure elucidation of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development. It provides a comprehensive, experience-driven approach to structural verification, emphasizing the rationale behind experimental choices to ensure a robust and self-validating analytical workflow.

The guide begins by introducing the significance of confirming the chemical structure of this compound, a substituted pyroglutamic acid derivative with potential applications in medicinal chemistry and organic synthesis. It highlights the importance of a multi-faceted analytical approach to rule out isomers and byproducts.

A detailed analytical workflow is presented, emphasizing cross-validation through orthogonal techniques. This workflow is visually represented in a diagram, illustrating the progression from synthesis and purification to spectroscopic and spectrometric analysis, culminating in final structure confirmation.

The document then delves into specific analytical techniques:

-

Mass Spectrometry (MS): This section explains the use of high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition of the compound. It includes a protocol for HRMS analysis and a table summarizing expected and example observed values.

-

Infrared (IR) Spectroscopy: The role of IR spectroscopy in identifying key functional groups is discussed. A table of expected IR absorption bands for the molecule's functional groups is provided.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is presented as the cornerstone of structure elucidation. The guide details the application of a full suite of 1D (¹H NMR, ¹³C NMR, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. The logical flow of information from these experiments to determine the final molecular structure is illustrated with a diagram.

The guide concludes by summarizing how the synergistic application of MS, IR, and NMR provides a high degree of confidence in the elucidated structure. Finally, a list of representative authoritative references is provided to support the technical content.

The Rising Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

This guide provides an in-depth exploration of the burgeoning field of 5-oxopyrrolidine-3-carboxylic acid derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals. The narrative is structured to not only present established data but also to elucidate the scientific rationale behind the experimental designs and structure-activity relationships that are paving the way for novel therapeutic agents.

The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam ring bearing a carboxylic acid group, represents a "privileged scaffold" in medicinal chemistry. This is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various intermolecular interactions, which make it an ideal starting point for the development of bioactive molecules. The true potential of this scaffold is unlocked through targeted chemical modifications at two key positions: the N-1 nitrogen atom and the C-3 carboxylic acid function. As we will explore, substitutions at these sites profoundly influence the biological activity profile of the resulting derivatives, leading to compounds with potent anti-inflammatory, anticancer, and antimicrobial properties.[1]

Synthetic Strategies: Building a Library of Bioactive Derivatives

The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold lies in its amenability to diverse synthetic modifications. The foundational step typically involves the reaction of a primary amine with itaconic acid, allowing for the introduction of a wide array of substituents at the N-1 position.[1] Subsequent derivatization of the C-3 carboxylic acid opens up a vast chemical space for exploration.

A common and highly effective strategy involves the conversion of the carboxylic acid to a carbohydrazide. This intermediate serves as a versatile building block for the synthesis of numerous derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[1]

Experimental Protocol: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazides and their Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of key intermediates and final hydrazone derivatives, which have demonstrated significant biological activity.

Part A: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired primary aromatic amine (1.0 eq.) and itaconic acid (1.1 eq.) in a suitable solvent such as water or glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Characterization: Confirm the structure of the synthesized acid using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.[2][3]

Part B: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

-

Esterification: Suspend the 1-aryl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in methanol. Add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize the acid with a weak base (e.g., 5% sodium bicarbonate solution). Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl ester in a suitable solvent like 2-propanol. Add hydrazine monohydrate (2.0-3.0 eq.) and reflux for 2-3 hours.

-

Isolation: Cool the reaction mixture. The carbohydrazide product usually precipitates. Collect the solid by filtration, wash with a cold solvent, and dry.

Part C: Synthesis of Hydrazone Derivatives

-

Condensation: Dissolve the 1-aryl-5-oxopyrrolidine-3-carbohydrazide (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a solvent such as 2-propanol.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation and Purification: Cool the reaction mixture. The hydrazone derivative often precipitates from the solution. Collect the solid by filtration, wash with a cold solvent, and dry. Recrystallization can be performed if necessary.[4]

-

Characterization: Confirm the final structure using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. The presence of characteristic signals for the CONH and CH=N protons in the 1H NMR spectrum confirms the formation of the hydrazone.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered lactam, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural and physicochemical properties, including its capacity for hydrogen bonding and its role as a chiral building block, have made it a "privileged" structure in drug design. This guide provides an in-depth exploration of the therapeutic potential of substituted pyrrolidinones, delving into their diverse pharmacological applications, underlying mechanisms of action, and the experimental methodologies crucial for their synthesis and biological evaluation. We will traverse the landscape of pyrrolidinone-based therapeutics, from their established roles in central nervous system disorders to their emerging prominence in oncology and infectious diseases. This document is intended to be a comprehensive resource for researchers, offering not only a review of the field but also actionable, protocol-driven insights to facilitate the discovery and development of next-generation pyrrolidinone-based drugs.

The Versatility of the Pyrrolidinone Core: A Structural and Functional Overview

The pyrrolidinone scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its prevalence in drug discovery can be attributed to several key features:

-

Hydrogen Bonding Capability: The lactam functionality, with its carbonyl oxygen as a hydrogen bond acceptor and the N-H group (in unsubstituted pyrrolidinones) as a donor, allows for critical interactions with biological targets.

-

Chirality and Conformational Rigidity: The pyrrolidinone ring can be readily substituted at various positions, introducing chiral centers that are pivotal for stereospecific interactions with enzymes and receptors. The ring's partial rigidity helps in pre-organizing substituents for optimal binding, reducing the entropic penalty upon target engagement.

-

Physicochemical Properties: The pyrrolidinone moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug molecule, which is a significant advantage in drug development.[2]

-

Synthetic Tractability: The pyrrolidinone ring can be synthesized through various established chemical routes, and its functionalization allows for the creation of diverse chemical libraries for screening.

These attributes have enabled the development of pyrrolidinone-containing drugs across a wide spectrum of therapeutic areas, as summarized in the table below.

| Therapeutic Area | Drug/Compound Class | Primary Mechanism of Action | Clinical Application |

| Central Nervous System | Piracetam & Racetams | Modulation of neurotransmission, enhancement of cell membrane fluidity | Nootropic, cognitive enhancement |

| Ethosuximide | Blockade of T-type calcium channels | Anticonvulsant (Absence Seizures) | |

| Oncology | Pyrrolidinone-based Kinase Inhibitors | Inhibition of receptor tyrosine kinases (e.g., VEGFR-2, PDGFRβ) | Anti-angiogenesis, anticancer |

| Various substituted pyrrolidinones | Induction of apoptosis and cell cycle arrest | Anticancer | |

| Infectious Diseases | Anisomycin (natural product) | Inhibition of bacterial protein synthesis | Antibacterial |

| Synthetic Pyrrolidinone Derivatives | Various (e.g., inhibition of viral entry/replication) | Antifungal, Antiviral | |

| Cardiovascular | ACE Inhibitors (e.g., Captopril - contains a proline, a pyrrolidine derivative) | Inhibition of Angiotensin-Converting Enzyme | Antihypertensive |

Therapeutic Applications and Mechanisms of Action

Central Nervous System Disorders: Modulating Neuronal Activity

Piracetam, the prototypical "smart drug," is a cyclic derivative of the neurotransmitter GABA.[3] While its exact mechanism is multifaceted, it is understood to enhance cognitive function through several pathways.[4]

-

Neuronal Level: Piracetam modulates a range of neurotransmitter systems, including the cholinergic and glutamatergic pathways, and improves neuroplasticity.[4] It is also believed to enhance the fluidity of neuronal membranes, which can facilitate signal transduction.[5]

-

Vascular Level: It can reduce the adhesion of erythrocytes to the vascular endothelium, thereby improving microcirculation and cerebral blood flow.[4]

Ethosuximide is a first-line treatment for absence seizures, a type of epilepsy characterized by brief lapses in consciousness.[6] Its mechanism of action is well-defined:

-

T-type Calcium Channel Blockade: Ethosuximide specifically blocks the low-threshold T-type calcium channels located in thalamocortical neurons.[1][7] These channels are implicated in generating the characteristic 3 Hz spike-and-wave discharges observed on EEGs during absence seizures.[7][8] By inhibiting these channels, ethosuximide disrupts this abnormal rhythmic activity.[8]

Caption: Mechanism of action of the anticonvulsant drug Ethosuximide.

Oncology: A Multi-pronged Attack on Cancer

Substituted pyrrolidinones have emerged as a promising class of anticancer agents, exhibiting diverse mechanisms of action.

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[9] This process is driven by signaling pathways initiated by growth factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[9] The receptors for these factors (VEGFRs and PDGFRs) are receptor tyrosine kinases (RTKs), which have become prime targets for anticancer drug development.[10] Certain pyrrolidinone derivatives have been designed as potent inhibitors of these kinases.[9][11]

-

Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2 and PDGFRβ. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic signals that promote endothelial cell proliferation and migration.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrrolidinone-based kinase inhibitors.

Another key strategy in cancer therapy is to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Several substituted pyrrolidinones have been shown to be effective in this regard.[11][12][13][14]

-

Mechanism: The precise mechanisms can vary depending on the specific compound and cell type. However, common pathways involved include:

-

Induction of Oxidative Stress: Some compounds can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptosis.[11]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Pyrrolidinone derivatives can activate key executioner caspases, such as caspase-3.[11][12]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing.[12][14] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.

-

Infectious Diseases: A Scaffold for Novel Antimicrobials and Antivirals

The pyrrolidinone core is also found in compounds with activity against a range of pathogens.

-

Antibacterial Activity: The natural product Anisomycin, a pyrrolidine alkaloid, is a potent inhibitor of protein synthesis in bacteria, blocking the formation of peptide bonds.[15] Synthetic pyrrolidinone derivatives are also being explored for their antibacterial properties.[16]

-

Antiviral and Antifungal Activity: Research has demonstrated that certain substituted pyrrolidinones exhibit activity against various viruses and fungi.[17] For example, some derivatives have shown efficacy against human cytomegalovirus (HCMV), herpes simplex virus (HSV), and fungi like Aspergillus niger and Candida albicans.[17][18] The mechanisms are varied and can include inhibition of viral entry, replication, or other essential viral processes.

Experimental Workflows: Synthesis and Biological Evaluation

Synthesis of Substituted Pyrrolidinones

The synthesis of pyrrolidinone derivatives can be approached through several routes. Here, we outline a general procedure for the synthesis of Ethosuximide, a representative pyrrolidinone-2,5-dione.

This synthesis involves a multi-step process starting from methyl ethyl ketone and ethyl cyanoacetate.[1][9][19][20]

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, combine methyl ethyl ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq).

-

Add a catalytic amount of a base, such as piperidine.

-

Heat the mixture under reflux, with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After cooling, the crude product is purified, typically by distillation under reduced pressure.

Step 2: Michael Addition of Cyanide

-

The product from Step 1 is reacted with hydrogen cyanide (or a cyanide salt like KCN).

-

This reaction is typically carried out in a suitable solvent like ethanol.

-

The reaction mixture is stirred at room temperature until completion.

Step 3: Hydrolysis and Decarboxylation

-

The resulting dinitrile is subjected to acidic hydrolysis (e.g., with concentrated HCl) and heating.

-

This step hydrolyzes both the nitrile and ester groups to carboxylic acids and induces decarboxylation to yield 2-ethyl-2-methylsuccinic acid.

Step 4: Cyclization to Ethosuximide

-

The 2-ethyl-2-methylsuccinic acid is reacted with ammonia or urea.

-

The mixture is heated, which first forms the diammonium salt, and then, upon further heating, undergoes cyclization with the loss of water to form ethosuximide.

-

The final product is purified by recrystallization.

Caption: General workflow for the synthesis of Ethosuximide.

Biological Evaluation Protocols

A crucial aspect of drug discovery is the rigorous biological evaluation of synthesized compounds. Below are detailed protocols for key assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][16][21][22][23]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[23]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrrolidinone derivative for a specified duration (e.g., 24, 48, or 72 hours).[23] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[23]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22][23]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][22][23]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at a wavelength of 490-590 nm using a microplate reader.[16][23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][24]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide.[6]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[12][25][26]

Protocol:

-

Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.[25]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for at least 5 minutes at room temperature to ensure only DNA is stained.[25]

-

PI Staining: Add propidium iodide solution (e.g., to a final concentration of 50 µg/mL).[25]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.[26]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[17][27][28][29][30]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in 24- or 12-well plates to form a confluent monolayer.

-

Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 40-80 plaque-forming units per well).[27] Allow the virus to adsorb for 90 minutes at 37°C.[27]

-

Compound Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose) mixed with various concentrations of the test pyrrolidinone derivative.[27]

-

Incubation: Incubate the plates for a period sufficient for plaques to form (this can range from a few days to over a week depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with a formalin solution) and stain with a dye such as crystal violet. Viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

The substituted pyrrolidinone scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of drugs that have made a significant impact on human health. Its continued exploration promises to yield novel therapeutics for a range of challenging diseases. The future of pyrrolidinone-based drug discovery will likely focus on:

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of therapeutic targets will enable more rational design of highly potent and selective pyrrolidinone-based inhibitors.

-

Combinatorial Chemistry and High-Throughput Screening: The generation of large, diverse libraries of substituted pyrrolidinones will continue to be a powerful engine for the discovery of new lead compounds.

-

Targeting Novel Pathways: As our understanding of disease biology deepens, new therapeutic targets will emerge, and the versatility of the pyrrolidinone scaffold will be leveraged to develop first-in-class modulators of these pathways.

-

Development of Covalent Inhibitors: The incorporation of reactive functional groups onto the pyrrolidinone core can lead to the development of covalent inhibitors that form a permanent bond with their target, often resulting in enhanced potency and duration of action.

References

-

A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

A review on analytical aspects of ethosuximide: An antiepileptic drug. (n.d.). Ukaaz Publications. Retrieved January 25, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 25, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Antiviral assay. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 25, 2026, from [Link]

- 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses. (2001). Google Patents.

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.). Pharmacy & Pharmacology. Retrieved January 25, 2026, from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

- Process of preparing tyrosine kinase inhibitor. (2017). Google Patents.

-

A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. (n.d.). protocols.io. Retrieved January 25, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

-

Synthesis of Ethosuximide (Anticonvulsant). (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved January 25, 2026, from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved January 25, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved January 25, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

2-oxo-1-pyrrolidine acetamide (PCT, piracetam). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved January 25, 2026, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved January 25, 2026, from [Link]

-

In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa. Retrieved January 25, 2026, from [Link]

-

MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. (n.d.). Pharmacy & Pharmacology. Retrieved January 25, 2026, from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). SpringerLink. Retrieved January 25, 2026, from [Link]

-

Synthesis of Ethosuximide (with reaction mechanisms) (Medicinal Chemistry). (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Retrieved January 25, 2026, from [Link]

- Novel piracetam synthetic method. (2012). Google Patents.

Sources

- 1. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 4. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. clyte.tech [clyte.tech]

- 14. iris.unipa.it [iris.unipa.it]

- 15. mdpi.com [mdpi.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 18. WO2001064637A1 - 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses - Google Patents [patents.google.com]

- 19. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. youtube.com [youtube.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT (Assay protocol [protocols.io]

- 24. kumc.edu [kumc.edu]

- 25. wp.uthscsa.edu [wp.uthscsa.edu]

- 26. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 27. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. benchchem.com [benchchem.com]

- 30. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

A Comprehensive Technical Guide to the Solubility of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid for Pharmaceutical Development

This guide provides an in-depth exploration of the solubility characteristics of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key physicochemical property influencing its development as a potential therapeutic agent. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles of solubility, outlines robust experimental protocols for its determination, and leverages data from structurally similar compounds to provide a predictive framework for its behavior in various solvent systems. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates crucial downstream decisions, including route of administration, dosage form design, and ultimately, its bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Conversely, understanding its solubility in organic solvents is vital for synthesis, purification, and the development of various formulations.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a roadmap for its comprehensive characterization.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure, which features several key functional groups that dictate its polarity and potential for intermolecular interactions.

-

Carboxylic Acid Group (-COOH): This acidic functional group is a primary driver of aqueous solubility, particularly at neutral to alkaline pH where it can deprotonate to form a highly polar carboxylate anion (COO⁻). This group can act as both a hydrogen bond donor and acceptor.

-

Pyrrolidone Ring: The lactam within the pyrrolidone ring contains a polar amide bond, contributing to the molecule's overall polarity and providing sites for hydrogen bonding.

-

4-Methoxybenzyl Group: This bulky, largely non-polar aromatic substituent significantly influences the molecule's lipophilicity. The methoxy group (-OCH₃) offers some limited hydrogen bond accepting capability, but the benzyl ring is hydrophobic. The presence of this group can impact solubility in both aqueous and organic solvents.[1]

The interplay between the hydrophilic carboxylic acid and pyrrolidone components and the lipophilic methoxybenzyl moiety suggests that the compound's solubility will be highly dependent on the solvent's polarity and pH.

Caption: Key functional groups influencing the solubility of the target molecule.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents that share similar polarity and hydrogen bonding capabilities with the solute are more likely to be effective. For this compound, a range of solvents should be considered to create a comprehensive solubility profile.

Solvent Classes for Consideration:

-

Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding, which will be crucial for solvating the carboxylic acid and lactam groups. The solubility in alcohols is expected to be higher than in water due to the influence of the lipophilic methoxybenzyl group.

-

Dipolar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile) - These solvents have large dipole moments and can accept hydrogen bonds, making them good candidates for dissolving a wide range of compounds.

-

Non-polar Aprotic Solvents: (e.g., hexane, toluene) - Solubility is expected to be low in these solvents due to the polar nature of the carboxylic acid and lactam functionalities.

-

pH-Modified Aqueous Buffers: Given the presence of the carboxylic acid group, solubility in aqueous media will be highly pH-dependent. According to ICH guidelines, solubility should be determined over a pH range of 1.2 to 6.8 to simulate physiological conditions in the gastrointestinal tract.[2][3][4]

Experimental Determination of Solubility: A Validated Protocol

A robust and reproducible method is essential for accurately determining solubility. The shake-flask method is a widely accepted standard for equilibrium solubility determination.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (HPLC grade)

-

pH buffers (1.2, 4.5, 6.8, and 7.4)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath (set to 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of each selected solvent or buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: To remove any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Caption: Experimental workflow for the shake-flask solubility determination method.

Predicted Solubility Profile and Discussion

Predicted Solubility in Various Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8 | Low to Moderate | At low pH, the carboxylic acid will be protonated, reducing solubility. As the pH increases towards and above the pKa of the carboxylic acid, deprotonation will significantly increase solubility due to the formation of the carboxylate salt. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's ability to hydrogen bond with the carboxylic acid and lactam, combined with its lower polarity compared to water, will likely facilitate the dissolution of the entire molecule, including the lipophilic methoxybenzyl group. |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at solvating a wide range of organic molecules and are expected to be very effective for this compound. |

| Non-Polar | Hexane, Toluene | Very Low | The high polarity of the carboxylic acid and lactam functionalities will make dissolution in non-polar solvents highly unfavorable. |

The presence of the methoxybenzyl group is a key structural feature. While it enhances lipophilicity, which might decrease aqueous solubility, it can also disrupt the crystal lattice of the solid, potentially leading to a lower melting point and, in some cases, improved solubility in certain organic solvents compared to less substituted analogs.[1]

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is paramount for its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for approaching this critical task, from the theoretical underpinnings of its molecular structure to a detailed, validated experimental protocol.

The next steps for a research team would be to execute the described shake-flask solubility studies across a range of pharmaceutically relevant solvents and pH conditions. The resulting data will be invaluable for guiding formulation strategies, enabling toxicological studies, and ultimately, ensuring the development of a safe and effective drug product. Further characterization, including determination of the pKa and logP, will provide a more complete physicochemical profile of this promising compound.

References

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

-

BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Swarthmore College. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Admescope. (n.d.). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]

- Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

Vedantu. (n.d.). Test for Carboxyl Group - Explanation, Mechanism and FAQs. Retrieved from [Link]

-

American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidone carboxylic acid. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). Capsaicin. Retrieved from [Link]

-

KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

ResearchGate. (n.d.). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2] Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies. Among the various synthetic strategies, the [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles, stands out as a powerful and atom-economical method for constructing the pyrrolidine ring.[3][4] This reaction allows for the direct formation of the five-membered ring system with the potential to create up to four new contiguous stereocenters, offering a high degree of stereochemical control.[1][5]

This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for pyrrolidine synthesis, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, explore its synthetic scope, and provide detailed, field-proven protocols for its practical application.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction between a 1,3-dipole (the azomethine ylide) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[6] The stereospecificity of this reaction, where the stereochemistry of the reactants is retained in the product, provides strong evidence for a concerted mechanism.[6]

Generation of the Key Intermediate: The Azomethine Ylide

A critical aspect of this reaction is the in situ generation of the often-unstable azomethine ylide.[1][7] Several methods have been developed for this purpose, each with its own advantages and substrate scope:

-

Decarboxylative Condensation: This is one of the most common and convenient methods, involving the condensation of an α-amino acid with an aldehyde or ketone.[5] The resulting iminium intermediate undergoes spontaneous decarboxylation upon heating to generate the azomethine ylide.

-

Ring-Opening of Aziridines: Thermal or photochemical ring-opening of appropriately substituted aziridines can produce azomethine ylides.[5][7] The stereochemical outcome is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding via a conrotatory opening and photochemical reactions via a disrotatory opening.[5]

-

Deprotonation of Iminium Salts: Pre-formed or in situ generated iminium salts can be deprotonated at the α-position to yield azomethine ylides.[7]

-

From Tertiary Amides and Lactams: A newer approach involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams.[4][8]

Caption: Common methods for generating azomethine ylides.

Frontier Molecular Orbital (FMO) Theory and Regioselectivity

The regioselectivity of the 1,3-dipolar cycloaddition can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), or the HOMO of the dipolarophile and the LUMO of the 1,3-dipole (Type II). The dominant interaction is the one with the smaller energy gap. The regioselectivity is then determined by the combination of orbitals that leads to the largest overlap, which corresponds to the interaction of the atoms with the largest orbital coefficients.[6]

Synthetic Scope and Applications

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide array of substituted pyrrolidines by varying the azomethine ylide precursor and the dipolarophile.

The Dipolarophiles: Tuning the Pyrrolidine Substitution

Electron-deficient alkenes are commonly used as dipolarophiles due to their favorable orbital energy matching with the azomethine ylide HOMO.[3] Examples include:

-

α,β-Unsaturated esters, ketones, and nitriles

-

Maleimides and maleic anhydride[2]

-

Nitroalkenes

-

Vinyl sulfones

The choice of dipolarophile directly influences the substitution pattern on the resulting pyrrolidine ring.

Catalysis: Achieving Enantioselectivity

A significant advancement in this field is the development of catalytic asymmetric 1,3-dipolar cycloadditions.[9] Chiral metal complexes, often involving copper, silver, or zinc, can coordinate to the azomethine ylide precursor, creating a chiral environment that directs the approach of the dipolarophile, leading to high diastereo- and enantioselectivity.[1][10] This has been instrumental in the synthesis of enantioenriched pyrrolidines, which are crucial for drug development.[9]

Experimental Protocols

The following protocols are representative examples of 1,3-dipolar cycloaddition reactions for the synthesis of functionalized pyrrolidines.

Protocol 1: Three-Component Synthesis of a Spirooxindole-Pyrrolidine

This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole-pyrrolidine derivative, a scaffold found in numerous biologically active compounds.[2][11]

Reaction Scheme:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. repositorio.uam.es [repositorio.uam.es]

- 11. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Incorporation of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid in Advanced Peptide Synthesis

Introduction: The Rationale for Constrained Scaffolds in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of defined secondary structure in solution. To overcome these limitations, medicinal chemists increasingly turn to the incorporation of unnatural amino acids (UAAs) and rigid scaffolds designed to enforce specific conformations.[1][2] The 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid moiety represents a powerful tool in this endeavor. As a constrained analog of glutamic acid, its rigid five-membered lactam ring pre-organizes the peptide backbone, reducing conformational flexibility. This can lead to significant enhancements in binding affinity, receptor selectivity, and resistance to enzymatic degradation by proteases.[3][4]

The 5-oxopyrrolidine core, a derivative of pyroglutamic acid, is found in various natural peptides and contributes to their stability.[5] The N-substitution with a 4-methoxybenzyl (PMB) group serves a dual purpose: it provides a handle for modulating physicochemical properties and acts as an acid-labile protecting group that can be removed during the final cleavage step of solid-phase peptide synthesis (SPPS).[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this valuable building block. We will detail the underlying chemical principles, provide validated step-by-step protocols for its incorporation using Fmoc-based SPPS, and discuss critical considerations for cleavage, purification, and characterization.

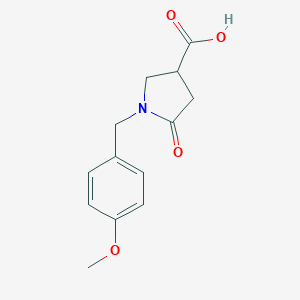

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is essential for successful synthesis.

| Property | Data |

| Chemical Structure | (See Figure 1 below) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in DMF, NMP, DMSO; partially soluble in DCM; insoluble in water |

| Key Functional Groups | Carboxylic acid (for coupling), Lactam, 4-Methoxybenzyl (PMB) group |

Figure 1: Chemical Structure of this compound.

Core Principles for SPPS Integration

The successful incorporation of this moiety relies on standard Fmoc/tBu solid-phase peptide synthesis methodology, with specific considerations for the activation and the behavior of the PMB group. The general workflow follows the iterative cycle of deprotection, coupling, and washing.[8][9]

Causality Behind Experimental Choices:

-

Fmoc/tBu Strategy: This is the most common methodology for modern peptide synthesis.[10] The Fmoc (fluorenylmethyloxycarbonyl) protecting group for the Nα-amine of standard amino acids is removed with a mild base (e.g., piperidine), to which the pyrrolidinone ring and its N-linked PMB group are completely stable. The tert-Butyl (tBu) based side-chain protecting groups are removed concurrently with the PMB group and cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[11]

-

Carbodiimide/Uronium Salt Activation: The carboxylic acid at the 3-position of the pyrrolidinone ring requires activation to form an amide bond with the free N-terminal amine of the growing peptide chain. Uronium/aminium salts such as HBTU, HATU, or phosphonium salts like PyBOP are preferred.[12] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly form an activated ester intermediate, minimizing the risk of side reactions and epimerization.[13]

-

The Dual Role of the PMB Group: The 4-methoxybenzyl group is an integral part of the building block's structure. However, due to its electron-rich aromatic ring, it is susceptible to cleavage under strongly acidic conditions, behaving like a protecting group.[7] This lability is exploited during the final TFA-mediated cleavage step, where it is removed simultaneously with other side-chain protecting groups.[6]

Experimental Protocols

These protocols are designed for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.

Protocol 4.1: Resin Preparation and Swelling

A properly solvated resin is critical for efficient diffusion of reagents.[10]

-

Place the desired amount of resin (e.g., Fmoc-Rink Amide resin for C-terminal amides or a pre-loaded Wang/2-Chlorotrityl resin for C-terminal acids) in a suitable SPPS reaction vessel.

-

Add enough N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Perform the initial Fmoc deprotection of the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 4.2: Activation and Coupling of the Pyrrolidinone Moiety

This is the critical step for incorporating the title compound.

Reagents:

-

This compound

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMF

Procedure:

-

Pre-activation: In a separate vial, dissolve 3 equivalents (relative to resin substitution) of this compound and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture.

-

Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling: Add the activated mixture to the deprotected, washed resin from Protocol 4.1.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test (or other qualitative ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.

Caption: Workflow for incorporating the pyrrolidinone building block in SPPS.

Protocol 4.3: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including the PMB group.

Reagents:

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS).

-

Cold Diethyl Ether

Procedure:

-

Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

-

Place the dried resin in a clean reaction vessel.

-

Add the cleavage cocktail (typically 10 mL per gram of resin).

-

Crucial Insight: The TIS acts as a scavenger for the tert-butyl cations from side-chain protecting groups and, importantly, for the 4-methoxybenzyl cation generated upon cleavage of the PMB group. This prevents re-attachment of these cations to sensitive residues like Tryptophan or Methionine.[11]

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Caption: Mechanism of PMB group cleavage and cation scavenging by TIS.

Characterization and Data Interpretation

-